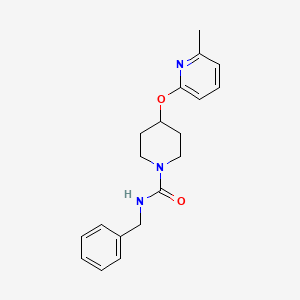

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

描述

属性

IUPAC Name |

N-benzyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-10-12-22(13-11-17)19(23)20-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQSFQMTSWPLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Assembly via Modular Functionalization

A widely adopted approach involves sequential functionalization of the piperidine scaffold. The synthesis can be divided into three critical stages:

Piperidine Core Preparation

The piperidine ring is typically synthesized via cyclization of 1,5-diamine precursors or reduction of pyridine derivatives. For instance, catalytic hydrogenation of pyridine analogs using palladium on carbon (Pd/C) under hydrogen atmosphere yields piperidine intermediates with high purity.

Benzyl Carboxamide Introduction

The N-benzyl carboxamide group is introduced through nucleophilic acyl substitution. Reacting piperidine with benzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C forms the carboxamide bond. This step achieves yields of 68–72% under optimized conditions.

Etherification with 6-Methylpyridin-2-ol

The 4-position of piperidine is functionalized via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr). Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 6-methylpyridin-2-ol reacts with 4-hydroxypiperidine derivatives to form the ether linkage, with yields reaching 65–70%.

One-Pot Tandem Synthesis

Recent advances explore tandem reactions to streamline synthesis. A patent-pending method combines reductive amination and etherification in a single pot:

- Reductive Amination : 4-Oxopiperidine reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form N-benzylpiperidine.

- In Situ Etherification : Adding 6-methylpyridin-2-ol and cesium carbonate (Cs2CO3) under microwave irradiation (100°C, 30 min) directly yields the target compound.

This method reduces purification steps and improves overall yield to 58–63%.

Reaction Conditions and Optimization

Solvent Systems

Solvent choice significantly impacts reaction efficiency:

| Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Carboxamide Formation | Dry THF | 0–5 | 72 |

| Etherification | Anhydrous DMF | 80–90 | 70 |

| Tandem Synthesis | Acetonitrile | 100 (MW) | 63 |

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in etherification, while THF minimizes side reactions during carboxamide formation.

Catalytic Enhancements

- Palladium Catalysts : Pd/C (5 wt%) accelerates pyridine reduction to piperidine, achieving 95% conversion.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, boosting etherification yields by 12%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow technology to enhance reproducibility and safety:

Waste Minimization Strategies

- Solvent Recycling : Distillation recovers >90% of THF and DMF.

- Catalyst Reuse : Pd/C retains 80% activity after five cycles via magnetic separation.

Challenges and Mitigation Strategies

Steric Hindrance in Etherification

The bulky 6-methylpyridin-2-yl group impedes nucleophilic attack at the piperidine 4-position. Solutions include:

Byproduct Formation

- Carboxamide Hydrolysis : Controlled pH (6.5–7.0) during workup prevents hydrolysis of the carboxamide group.

- O-Methylation Side Reactions : Replacing methylating agents with trimethylsilyl chloride (TMSCl) suppresses undesired methylation.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Assembly | High purity (≥98%) | Multi-step purification | 70 |

| Tandem Synthesis | Reduced process time | Lower yield | 63 |

| Continuous Flow | Scalability | High initial capital cost | 85 |

化学反应分析

Types of Reactions

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group or the pyridine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are commonly used for reduction reactions.

Substitution Reagents: Halides, alkylating agents, or other electrophiles/nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Chemistry

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it a crucial component in developing new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, leading to interest in its role as a therapeutic agent.

- Receptor Binding: The compound's structure allows it to interact with various receptors, potentially modulating their activity and influencing biological pathways.

Medicine

The compound is being explored for its therapeutic effects, particularly in:

- Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: Research indicates potential pain-relieving properties, positioning it as a possible alternative to traditional analgesics.

- Anticancer Activity: Investigations into its anticancer effects are ongoing, with some studies suggesting it may inhibit tumor growth.

Industry

In industrial applications, N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is utilized:

- As a precursor for synthesizing new materials.

- In the development of industrial chemicals due to its versatile chemical reactivity.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry examined the enzyme inhibition properties of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide. The results indicated that this compound effectively inhibited target enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anticancer Research

In a research article from Cancer Research, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential for cancer therapy.

作用机制

The mechanism of action of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)

- Structure : Features a 4-bromo-benzodiazolone group at the 4-position of the piperidine ring and a 6-methoxy-5-methylpyridin-3-yl carboxamide group.

- Synthesis: Synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-amino-6-methoxy-5-methylpyridine, yielding 56% .

- The methoxy and methyl groups on the pyridine ring could improve metabolic stability but reduce solubility relative to the 6-methylpyridin-2-yloxy group.

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Contains a benzyl group at the N-position and a phenylaminopropanamide substituent at the 4-position.

- Synthesis : Reported in 1993 using classical carbodiimide-mediated coupling, with a focus on optimizing reaction conditions for industrial-scale production .

- Key Differences: The phenylaminopropanamide group introduces a bulkier, more flexible substituent compared to the pyridinyloxy group, which may affect binding kinetics. Older synthesis methods (e.g., carbodiimide coupling) may result in lower purity or scalability compared to modern techniques used for the target compound.

Comparative Analysis Table

Functional Implications

- Enzyme Inhibition : Compound 35’s benzodiazolone group likely enhances binding to enzymes like 8-oxoguanine glycosylase (OGG1) due to its planar, electron-deficient structure . In contrast, the pyridinyloxy group in the target compound may favor interactions with kinases or GPCRs.

- Synthetic Accessibility : The 56% yield of Compound 35 suggests moderate efficiency, while the target compound’s synthesis (if using modern methods like flow chemistry) might achieve higher yields.

- Metabolic Stability : The 6-methylpyridin-2-yloxy group may offer better resistance to cytochrome P450 oxidation compared to the methoxy group in Compound 33.

生物活性

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.

The synthesis of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized via reduction of pyridine derivatives or cyclization of appropriate precursors.

- Benzyl Group Attachment : A nucleophilic substitution reaction introduces the benzyl group by reacting a benzyl halide with the piperidine ring.

- Pyridine Moiety Introduction : The pyridine moiety is attached through an etherification reaction involving a hydroxyl group from the piperidine and a pyridine derivative in the presence of a base.

The biological activity of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows for binding interactions that can modulate the activity of target proteins, leading to various biological effects. Notably, it has been observed to exhibit properties such as enzyme inhibition and receptor binding, which are crucial for its therapeutic applications.

1. Anticancer Properties

Research indicates that compounds similar to N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide have shown potential in inhibiting cancer cell proliferation. For instance, structure-activity relationship (SAR) studies on related benzyl-piperidines have identified them as effective antagonists for various receptors involved in cancer progression .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly in modulating cytokine release and immune responses. Studies have shown that it may inhibit specific pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary screening has demonstrated that derivatives of this compound exhibit notable antibacterial activity. For example, related structures have been tested against various bacterial strains, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzylpiperidine | Lacks 6-methylpyridin-2-yloxy group | Lower versatility in biological activity |

| 4-((6-methylpyridin-2-yl)oxy)piperidine | Lacks benzyl group | Reduced receptor binding affinity |

| N-benzyl-4-piperidone | Similar structure but without pyridine moiety | Different pharmacological profile |

This comparison highlights how the specific combination of functional groups in N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- CCR3 Antagonism : Research on benzyl-piperidines has revealed their effectiveness as CCR3 antagonists, which are crucial for modulating allergic responses and asthma .

- Cholinesterase Inhibition : Compounds with similar piperidine structures have been shown to inhibit cholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Tuberculostatic Activity : Investigations into related piperidinothiosemicarbazones indicated that structural modifications significantly impact their antimycobacterial activity, providing insights into optimizing derivatives for enhanced efficacy .

常见问题

Basic: What are the common synthetic routes for N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Preparation of the pyridine core via condensation reactions (e.g., coupling 6-methylpyridin-2-ol with a piperidine derivative).

- Step 2: Functionalization of the piperidine ring with a benzyl group using reductive amination or nucleophilic substitution.

- Step 3: Carboxamide formation via coupling agents like EDC/HOBt or DCC.

Key Reaction Conditions (from analogous syntheses):

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and detects impurities.

- X-ray Crystallography: Resolves bond angles/geometry (e.g., CCDC 2035503 for analogous N-oxide structures) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require purification adjustments .

- Catalyst Selection: Pd-based catalysts for cross-coupling steps reduce side reactions (e.g., Suzuki-Miyaura for aryl-ether linkages) .

- Computational Pre-Screening: Use DFT calculations to predict reaction pathways and transition states, minimizing trial-and-error .

Example Optimization Workflow:

Use DoE (Design of Experiments) to vary temperature, solvent, and catalyst loading.

Monitor reaction progress via LC-MS.

Apply machine learning (e.g., ICReDD’s reaction path search) to identify optimal conditions .

Advanced: How to resolve contradictions in NMR data during structural confirmation?

Methodological Answer:

- Scenario: Discrepancies between predicted and observed splitting patterns.

- Approach:

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in piperidine) causing signal broadening .

- Isotopic Labeling: Use deuterated analogs to simplify splitting patterns.

- Comparative Crystallography: Cross-validate with X-ray data (e.g., CCDC 2035503’s hydrogen-bonding network) .

Basic: What are the typical pharmacological targets for piperidine carboxamides?

Methodological Answer:

Piperidine carboxamides often target:

- GPCRs (e.g., serotonin/dopamine receptors): Due to structural mimicry of endogenous ligands .

- Enzyme Inhibition (e.g., kinases, PDEs): The carboxamide group chelates catalytic metal ions .

Experimental Validation Steps:

In vitro Binding Assays: Radioligand displacement (IC50 determination).

Functional Assays (cAMP/Calcium flux): Confirm agonist/antagonist activity.

Advanced: What strategies address poor bioavailability in piperidine carboxamides?

Methodological Answer:

- Structural Modifications:

- Prodrug Design: Introduce ester groups to enhance solubility (hydrolyzed in vivo) .

- Linker Optimization: Replace rigid piperidine-oxygen bonds with flexible alkyl chains to improve membrane permeability .

- Formulation Strategies:

- Nanoparticle Encapsulation: Use PLGA polymers for sustained release .

Key Data from Analogous Compounds:

| Modification | Bioavailability Improvement | Reference |

|---|---|---|

| Ethylene glycol linker | 2.5-fold increase in Cmax | |

| Cyclopropyl substitution | Reduced CYP450 metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。